molecular formula C14H10IN3OS B1663020 GSK-3 Inhibitor II CAS No. 478482-75-6

GSK-3 Inhibitor II

Cat. No.: B1663020
CAS No.: 478482-75-6
M. Wt: 395.22 g/mol
InChI Key: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
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Description

SPC, with the chemical formula C₂₃H₄₉N₂O₅P, is a sphingosine metabolite. It plays a crucial role in intracellular and extracellular signaling. SPC has been studied for its neurotrophic effects in cerebellar granule neurons and PC-12 cells .

Mechanism of Action

Target of Action

The primary target of GSK-3 Inhibitor II is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes . It exists as two isozymes that are encoded by two separate genes, GSK-3α and GSK-3β .

Mode of Action

This compound interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by this compound stimulates biological responses .

Biochemical Pathways

This compound affects multiple key cell-signaling pathways. GSK-3 is often considered a component of the PI3K/PTEN/AKT/GSK-3/mTORC1 pathway as GSK-3 is frequently phosphorylated by AKT which regulates its inactivation . Moreover, GSK-3 also interacts with WNT/β-catenin signaling and β-catenin and other proteins in this pathway are targets of GSK-3 . GSK-3 can modify NF-κB activity which is often expressed at high levels in cancer cells .

Pharmacokinetics

It’s known that the development of gsk-3 inhibitors has been a focus in treating multiple pathological conditions , suggesting ongoing research into their pharmacokinetic properties.

Result of Action

The inhibition of GSK-3 by this compound has various molecular and cellular effects. It stimulates biological responses by attenuating the signaling pathway . In diabetes, GSK-3β inhibitors increase insulin sensitivity, glycogen synthesis, and glucose metabolism in skeletal muscles, and reduce obesity by affecting the adipogenesis process .

Action Environment

It’s known that gsk-3 inhibitors have been biologically evaluated in vitro and in vivo in different screening models , suggesting that various environmental factors could potentially influence their action.

Biochemical Analysis

Biochemical Properties

GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . This compound targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, this compound can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .

Transport and Distribution

Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .

Subcellular Localization

Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that this compound may also be found in these subcellular locations, potentially affecting its activity or function.

Preparation Methods

Synthetic Routes:

SPC can be synthesized through various routes, including enzymatic reactions and chemical transformations. One common method involves phosphorylation of sphingosine using phosphocholine as the phosphate donor.

Reaction Conditions:

The reaction typically occurs under mild conditions, with appropriate catalysts and solvents. The stereochemistry of the product is essential, as SPC exists in both D-erythro and L-threo forms.

Industrial Production:

While SPC is not widely produced industrially, research laboratories often synthesize it for studies.

Chemical Reactions Analysis

SPC undergoes several reactions:

    Phosphorylation: The addition of a phosphate group to sphingosine.

    Hydrolysis: Cleavage of the phosphocholine ester bond.

    Metabolism: SPC participates in lipid metabolism pathways.

Common reagents include phosphocholine, enzymes (kinases), and mild acids/bases. Major products include phosphorylated sphingosine derivatives.

Scientific Research Applications

SPC’s diverse applications span multiple fields:

Comparison with Similar Compounds

SPC’s uniqueness lies in its bioactivity and signaling properties. Similar compounds include other sphingolipids like sphingosine-1-phosphate (S1P) and ceramide derivatives.

Biological Activity

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, particularly GSK-3 Inhibitor II, have garnered attention for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cellular signaling pathways. The inhibition of GSK-3 leads to modulation of several downstream targets, influencing processes such as:

  • Cell Proliferation : Inhibition of GSK-3 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
  • Apoptosis Regulation : GSK-3 inhibitors promote apoptosis in various cancer types by downregulating anti-apoptotic proteins such as Bcl-2 and XIAP through epigenetic modifications .
  • Inflammation Modulation : GSK-3 is implicated in the regulation of pro-inflammatory cytokines. Its inhibition can lead to a reduction in inflammation and modulation of immune responses .

Case Studies and Clinical Trials

  • Chronic Lymphocytic Leukemia (CLL) :
    • A study demonstrated that pharmacologic inhibition of GSK-3 resulted in enhanced apoptosis in CLL B cells. This was associated with decreased NFκB transcriptional activity and suppression of anti-apoptotic gene expression .
  • Pancreatic Cancer :
    • Preclinical studies identified GSK-3β as a therapeutic target in pancreatic cancer. Inhibition of this kinase led to reduced cell viability and induced apoptosis across multiple tumor types .
  • Progressive Supranuclear Palsy (PSP) :
    • A phase II trial evaluated the efficacy of tideglusib (a GSK-3 inhibitor) in patients with PSP. Although tideglusib was well tolerated, it did not demonstrate significant clinical efficacy in improving symptoms or slowing disease progression .

Data Table: Summary of Biological Activities

Disease/Condition Effect of GSK-3 Inhibition Key Findings
Chronic Lymphocytic LeukemiaEnhanced apoptosisDecreased expression of Bcl-2 and XIAP
Pancreatic CancerReduced cell viabilityInduced apoptosis in multiple cancer types
Progressive Supranuclear PalsyNo significant clinical efficacyWell tolerated but ineffective at primary endpoints
Renal CancerInduced differentiation and autophagyCell cycle arrest observed; effective in xenograft models

Pharmacological Implications

The development of GSK-3 inhibitors like this compound has significant implications for treating various diseases:

  • Cancer Therapy : The ability to induce apoptosis and suppress tumor growth positions GSK-3 inhibitors as promising candidates for cancer treatment.
  • Neurodegenerative Disorders : Given the role of GSK-3 in tau phosphorylation, targeting this kinase may provide therapeutic avenues for conditions like Alzheimer's disease .

Properties

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424894
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478482-75-6
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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